molecular formula C22H20N2O5S B2590901 4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine CAS No. 823829-07-8

4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2590901
CAS No.: 823829-07-8
M. Wt: 424.47
InChI Key: VKRUSXGBXRLRTM-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives

Scientific Research Applications

Chemistry

In chemistry, 4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine can be used as a building block for the synthesis of more complex molecules. It might also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be studied for its potential as a bioactive molecule. It might exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound might be investigated for its potential as a drug candidate. Its interactions with biological targets could be explored to develop new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step might involve sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the ethoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Incorporation of the furan-2-ylmethyl group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify different parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine
  • 4-(benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-amine
  • 4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-amine

Uniqueness

Compared to similar compounds, 4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine might exhibit unique properties due to the presence of the ethoxyphenyl and furan-2-ylmethyl groups. These substituents could influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-2-27-17-12-10-16(11-13-17)20-24-22(30(25,26)19-8-4-3-5-9-19)21(29-20)23-15-18-7-6-14-28-18/h3-14,23H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRUSXGBXRLRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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